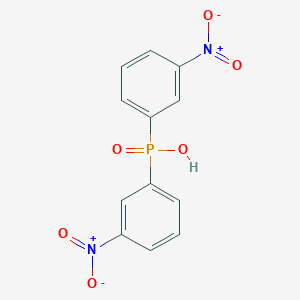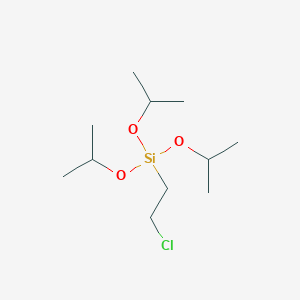
2-Chloroethyltriisopropoxysilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloroethyltriisopropoxysilane, also known as TIPS-Cl, is a versatile compound that is widely used in the field of organic synthesis. It is a colorless liquid that is soluble in most organic solvents. TIPS-Cl is an important intermediate in the preparation of various organosilicon compounds, which have a wide range of applications in different fields, such as pharmaceuticals, materials science, and electronics.
作用機序
2-Chloroethyltriisopropoxysilane is a reactive compound that undergoes hydrolysis in the presence of water. The hydrolysis of 2-Chloroethyltriisopropoxysilane leads to the formation of triisopropoxyvinylsilane and HCl. The reactive vinylsilane intermediate can then be used for the preparation of various organosilicon compounds.
生化学的および生理学的効果
There is limited information available on the biochemical and physiological effects of 2-Chloroethyltriisopropoxysilane. However, it is known that 2-Chloroethyltriisopropoxysilane is a toxic compound that can cause irritation to the skin, eyes, and respiratory system. Therefore, it should be handled with care and proper safety precautions should be taken while working with this compound.
実験室実験の利点と制限
The advantages of using 2-Chloroethyltriisopropoxysilane in lab experiments include its high reactivity and versatility. 2-Chloroethyltriisopropoxysilane can be used to prepare a wide range of organosilicon compounds, which have potential applications in different fields. However, the limitations of using 2-Chloroethyltriisopropoxysilane include its toxicity and the need for careful handling and safety precautions.
将来の方向性
There are several future directions for the use of 2-Chloroethyltriisopropoxysilane in scientific research. One potential application is the development of new materials for electronic devices, such as flexible displays and sensors. 2-Chloroethyltriisopropoxysilane can also be used in the development of new drug delivery systems, which can improve the efficacy and safety of drugs. Additionally, 2-Chloroethyltriisopropoxysilane can be used in the preparation of new organosilicon compounds that have potential applications in catalysis and materials science.
合成法
The most commonly used method for the synthesis of 2-Chloroethyltriisopropoxysilane is the reaction between triisopropoxyvinylsilane and thionyl chloride. The reaction is carried out under anhydrous conditions and yields high purity 2-Chloroethyltriisopropoxysilane. The reaction can be represented as follows:
(CH3)2CHOSi(CH=CH2)O(CH3)2 + SOCl2 → (CH3)2CHOCH2CH2Si(OiPr)3 + HCl
科学的研究の応用
2-Chloroethyltriisopropoxysilane has been extensively used in scientific research for the preparation of various organosilicon compounds. It is used as a reagent in the synthesis of silane coupling agents, which are widely used in the field of polymer science. 2-Chloroethyltriisopropoxysilane is also used in the preparation of organosilicon compounds that have potential applications in drug delivery systems, as well as in the development of new materials for electronic devices.
特性
CAS番号 |
18023-54-6 |
|---|---|
製品名 |
2-Chloroethyltriisopropoxysilane |
分子式 |
C11H25ClO3Si |
分子量 |
268.85 g/mol |
IUPAC名 |
2-chloroethyl-tri(propan-2-yloxy)silane |
InChI |
InChI=1S/C11H25ClO3Si/c1-9(2)13-16(8-7-12,14-10(3)4)15-11(5)6/h9-11H,7-8H2,1-6H3 |
InChIキー |
DDLMFVOFOCTELA-UHFFFAOYSA-N |
SMILES |
CC(C)O[Si](CCCl)(OC(C)C)OC(C)C |
正規SMILES |
CC(C)O[Si](CCCl)(OC(C)C)OC(C)C |
その他のCAS番号 |
18023-54-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Methyl-3-[2-(4-pyridyl)ethyl]-1H-indole](/img/structure/B95989.png)
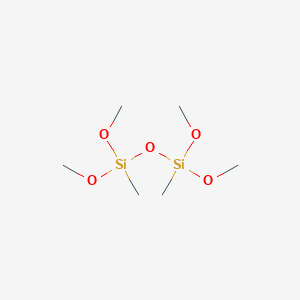
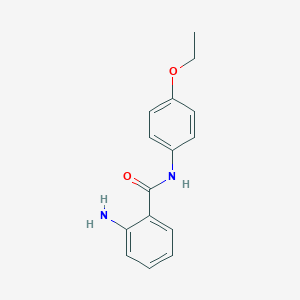
![4-[2-(3,5-Dimethyl-2-oxocyclohexyl)-2-hydroxyethyl]piperidine-2,6-dione](/img/structure/B95993.png)
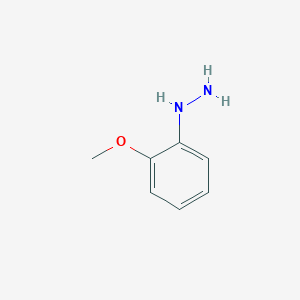
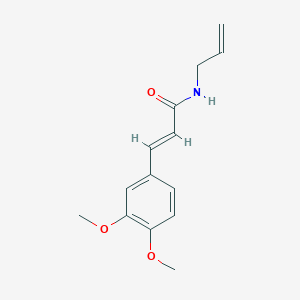
![3-Bromo-2-nitro-benzo[b]thiophene](/img/structure/B95998.png)
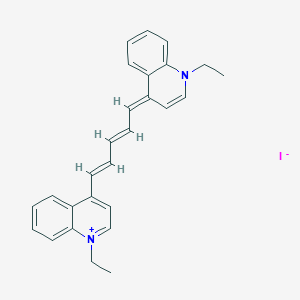
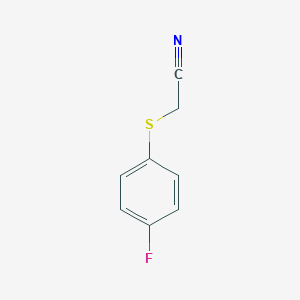
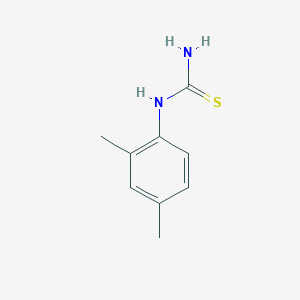
![2-Methyloctahydro-2-azacyclopropa[cd]pentalene](/img/structure/B96004.png)
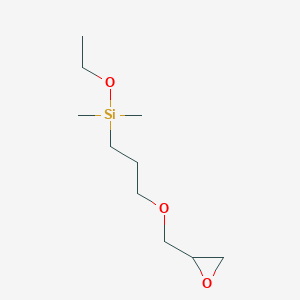
![2-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B96006.png)
